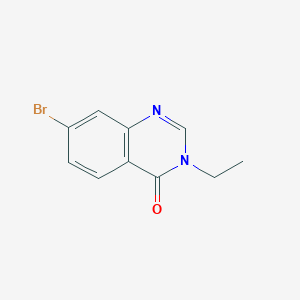

7-Bromo-3-ethylquinazolin-4(3H)-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9BrN2O |

|---|---|

Molecular Weight |

253.09 g/mol |

IUPAC Name |

7-bromo-3-ethylquinazolin-4-one |

InChI |

InChI=1S/C10H9BrN2O/c1-2-13-6-12-9-5-7(11)3-4-8(9)10(13)14/h3-6H,2H2,1H3 |

InChI Key |

XSKCJOWTGFGEGY-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=NC2=C(C1=O)C=CC(=C2)Br |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 7 Bromo 3 Ethylquinazolin 4 3h One

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

High-Field ¹H NMR Spectroscopy for Proton Environment Characterization

High-field ¹H NMR spectroscopy allows for the precise characterization of the proton environments within 7-Bromo-3-ethylquinazolin-4(3H)-one. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each proton. The multiplicity of the signals (singlet, doublet, triplet, quartet, multiplet) and the coupling constants (J), measured in Hertz (Hz), reveal the number of neighboring protons and their geometric relationship.

In the ¹H NMR spectrum of a related compound, 7-bromo-2-phenylquinazolin-4(3H)-one, the proton on the quinazolinone ring system and the protons of the phenyl group show distinct signals. For instance, the proton at position 8 appears as a doublet of doublets, indicating coupling to two non-equivalent neighboring protons. rsc.org While specific data for the ethyl group in this compound is not available in the provided search results, one would expect to observe a quartet for the methylene (B1212753) (-CH2-) protons coupled to the methyl (-CH3) protons, and a triplet for the methyl protons coupled to the methylene protons.

Table 1: Representative ¹H NMR Data for Substituted Quinazolinones

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

| 7-bromo-2-phenylquinazolin-4(3H)-one | DMSO-d6 | 12.64 (s, 1H), 8.19 – 8.09 (m, 2H), 8.03 (d, J = 8.5 Hz, 1H), 7.90 (d, J = 1.8 Hz, 1H), 7.64 (dd, J = 8.5, 1.9 Hz, 1H), 7.59 – 7.50 (m, 3H) rsc.org |

| 7-ethyl-2-phenylquinazolin-4(3H)-one | DMSO-d6 | 12.49 (s, 1H), 8.19 (dd, J = 8.1, 1.5 Hz, 2H), 8.07 (d, J = 8.1 Hz, 1H), 7.56 (dd, J = 7.2, 4.5 Hz, 4H), 7.37 (dd, J = 8.1, 1.5 Hz, 1H), 2.76 (d, J = 7.6 Hz, 2H), 1.25 (t, J = 7.6 Hz, 3H) rsc.org |

This table presents data for structurally related compounds to illustrate typical chemical shifts and coupling patterns. The data for the target compound was not explicitly found in the search results.

¹³C NMR Spectroscopy for Carbon Skeleton Determination

¹³C NMR spectroscopy provides invaluable information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum, with its chemical shift being highly sensitive to its bonding environment and the nature of neighboring atoms.

For this compound, the ¹³C NMR spectrum would be expected to show signals for the aromatic carbons of the quinazolinone core, the carbonyl carbon (C=O), and the two carbons of the ethyl group. The carbon attached to the bromine atom would exhibit a chemical shift influenced by the halogen's electronegativity. The carbonyl carbon typically appears at a downfield chemical shift (around 160-180 ppm).

Table 2: Representative ¹³C NMR Data for Substituted Quinazolinones

| Compound | Solvent | Chemical Shift (δ, ppm) |

| 7-bromo-2-phenylquinazolin-4(3H)-one | DMSO-d6 | 162.26, 154.15, 150.39, 132.83, 132.17, 130.13, 129.99, 129.09, 128.61, 128.38, 120.56 rsc.org |

| 7-ethyl-2-phenylquinazolin-4(3H)-one | DMSO-d6 | 161.94, 152.07, 150.90, 148.75, 132.57, 131.13, 128.40, 127.50, 126.74, 125.72, 125.64, 118.62, 28.15, 14.91 rsc.org |

This table presents data for structurally related compounds to illustrate typical chemical shifts. The data for the target compound was not explicitly found in the search results.

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC) for Connectivity and Structural Assignment

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in ¹H and ¹³C NMR spectra and for confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling correlations. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the methylene and methyl protons of the ethyl group, confirming their direct coupling.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton-carbon (¹H-¹³C) pairs. sdsu.educolumbia.edu This experiment would allow for the direct assignment of each proton signal to its attached carbon atom. For example, the methylene proton signal would show a correlation to the methylene carbon signal.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular mass of a compound, which in turn allows for the deduction of its elemental formula. The high accuracy of the mass measurement helps to distinguish between compounds with the same nominal mass but different elemental compositions.

For this compound (C₁₀H₉BrN₂O), the expected monoisotopic mass can be calculated with high precision. The presence of bromine would be indicated by a characteristic isotopic pattern, with two major peaks separated by two mass units (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule will break apart in a predictable manner upon ionization, and the masses of the resulting fragment ions can be used to piece together the structure of the parent molecule. Common fragmentation pathways for quinazolinones may involve the loss of the ethyl group or cleavage of the quinazolinone ring system.

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would be expected to show several characteristic absorption bands:

C=O Stretch: A strong absorption band in the region of 1650-1700 cm⁻¹ is characteristic of the carbonyl group of the quinazolinone ring. For example, a related compound, 3-amino-7-chloro-2-methyl quinazoline-4-(3H)-one, shows a C=O stretch at 1622 cm⁻¹. gsconlinepress.com

C=N Stretch: The carbon-nitrogen double bond in the quinazolinone ring would likely show an absorption in the 1600-1650 cm⁻¹ region.

C-H Stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations of the ethyl group would be observed just below 3000 cm⁻¹.

C-Br Stretch: The carbon-bromine bond stretching vibration is expected to appear in the fingerprint region of the spectrum, typically between 500 and 700 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for a Related Quinazolinone Derivative

| Functional Group | Absorption Frequency (cm⁻¹) |

| N-H (amino) | 3301 gsconlinepress.com |

| C=O (amide) | 1622 gsconlinepress.com |

This table presents data for a related compound to illustrate typical absorption frequencies. The data for the target compound was not explicitly found in the search results.

Single-Crystal X-ray Diffraction (SC-XRD) for Definitive Solid-State Molecular Structure and Conformation

Single-Crystal X-ray Diffraction (SC-XRD) is the most definitive method for determining the three-dimensional structure of a crystalline solid. rsc.org By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise positions of all atoms in the crystal lattice.

An SC-XRD analysis of this compound would provide a wealth of structural information, including:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule, confirming the geometry of the quinazolinone ring and the ethyl substituent.

Conformation: The exact spatial arrangement of the atoms, including the orientation of the ethyl group relative to the quinazolinone ring.

Intermolecular Interactions: Details of how the molecules pack together in the crystal lattice, including any hydrogen bonding or other non-covalent interactions that stabilize the solid-state structure.

While specific crystallographic data for this compound was not found in the provided search results, this technique would provide the ultimate proof of its molecular structure in the solid state.

Computational Chemistry Approaches to 7 Bromo 3 Ethylquinazolin 4 3h One

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is particularly well-suited for studying the properties of medium-sized organic molecules like 7-Bromo-3-ethylquinazolin-4(3H)-one. DFT calculations are centered on the electron density of a molecule to determine its energy and, subsequently, its various chemical and physical properties.

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. For this compound, this would involve calculating the total energy for numerous possible arrangements of the atoms and identifying the lowest energy conformation.

The ethyl group attached to the N3 position introduces conformational flexibility. Different rotational positions (dihedral angles) of this group relative to the quinazolinone ring system would be explored to locate the global minimum energy structure. The result of a geometry optimization is a set of precise bond lengths, bond angles, and dihedral angles that define the molecule's most stable form.

Table 1: Illustrative Optimized Geometric Parameters for a Quinazolinone Core Structure (Note: This data is representative and not from a direct calculation on this compound.)

| Parameter | Bond/Angle | Value |

| Bond Length | C=O | ~1.23 Å |

| Bond Length | C-N (amide) | ~1.38 Å |

| Bond Length | C-Br | ~1.90 Å |

| Bond Angle | N-C=O | ~121° |

| Bond Angle | C-N-C (ring) | ~123° |

| Dihedral Angle | C-C-N-C (ethyl) | Variable |

Once the optimized geometry is obtained, DFT can be used to analyze the electronic structure. Key to this analysis are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

The distribution of these orbitals across the this compound structure would reveal the most likely sites for electrophilic and nucleophilic attack. Furthermore, analyzing the Mulliken or Natural Bond Orbital (NBO) charge distribution would quantify the partial charges on each atom, highlighting electrostatic interactions and potential reactive centers.

Table 2: Illustrative FMO Properties for a Bromo-Quinazolinone Derivative (Data adapted from a study on 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one for illustrative purposes.)

| Parameter | Value (eV) |

| HOMO Energy | -6.4559 |

| LUMO Energy | -1.6351 |

| Energy Gap (ΔE) | 4.8208 |

DFT calculations can accurately predict various spectroscopic parameters. By calculating the magnetic shielding tensors of the nuclei, one can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for this compound. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of synthesized compounds.

Similarly, by calculating the second derivatives of the energy with respect to atomic positions, one can compute the vibrational frequencies. The resulting theoretical Infrared (IR) spectrum shows the characteristic stretching and bending modes of the molecule's functional groups (e.g., the C=O stretch of the quinazolinone core, C-H stretches of the ethyl group).

Table 3: Illustrative Predicted Spectroscopic Data for a Quinazolinone Structure (Note: This data is representative and not from a direct calculation on this compound.)

| Spectrum | Atom/Group | Predicted Value |

| ¹³C NMR | C=O | ~161 ppm |

| ¹H NMR | CH₂ (ethyl) | ~4.0 ppm |

| IR Frequency | C=O stretch | ~1650 cm⁻¹ |

| IR Frequency | C-Br stretch | ~600 cm⁻¹ |

Quantum Chemical Studies for Reactivity Descriptors and Stability Assessments

Building upon the FMO energies, a range of global reactivity descriptors can be calculated to provide a quantitative measure of the stability and reactivity of this compound. These descriptors, derived from conceptual DFT, include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment.

These parameters are crucial for comparing the reactivity of different quinazolinone derivatives and for predicting their behavior in chemical reactions.

Table 4: Illustrative Reactivity Descriptors for a Bromo-Quinazolinone Derivative (Data adapted from a study on 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one for illustrative purposes.)

| Descriptor | Formula | Value (eV) |

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | 4.0455 |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | 2.4104 |

| Chemical Softness (S) | 1 / (2η) | 0.2074 |

| Electrophilicity Index (ω) | χ² / (2η) | 3.3949 |

Reaction Pathway and Transition State Analysis using Intrinsic Reaction Coordinate (IRC) Calculations

To study a specific chemical reaction involving this compound, one would first locate the transition state (TS) structure—a first-order saddle point on the potential energy surface. Once the TS is identified and confirmed by a frequency calculation (which should yield exactly one imaginary frequency), an Intrinsic Reaction Coordinate (IRC) calculation can be performed.

The IRC method maps the minimum energy path connecting the transition state to the reactants and the products. This calculation provides a detailed view of the reaction mechanism, showing how the geometry of the molecule changes as the reaction progresses. It confirms that the identified TS correctly connects the desired reactants and products, providing a comprehensive understanding of the reaction's energetic landscape.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

While DFT calculations typically model a molecule in a vacuum or with an implicit solvent model, Molecular Dynamics (MD) simulations can provide a more dynamic picture of its behavior in a realistic environment, such as in water or an organic solvent. MD simulations solve Newton's equations of motion for a system of atoms and molecules over time, allowing the observation of conformational changes and intermolecular interactions.

For this compound, an MD simulation would place the molecule in a box of explicit solvent molecules. Over the course of the simulation (typically nanoseconds), one could analyze:

Conformational Flexibility: How the ethyl group rotates and how the quinazolinone ring system vibrates and flexes at a given temperature. The root-mean-square deviation (RMSD) can be monitored to assess structural stability.

Reaction Mechanisms and Reactivity Profiles of 7 Bromo 3 Ethylquinazolin 4 3h One

Mechanistic Studies of Electrophilic Aromatic Substitution (EAS) on the Quinazolinone Ring (e.g., Bromination)

The quinazolinone ring system is, in principle, susceptible to electrophilic aromatic substitution (EAS). The reaction proceeds through a characteristic two-step mechanism involving the initial attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or Wheland intermediate. masterorganicchemistry.com This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.com In the second, faster step, a base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromatic system. masterorganicchemistry.com

For 7-Bromo-3-ethylquinazolin-4(3H)-one, the existing bromo and alkylamino-like substituents on the benzene (B151609) ring, along with the carbonyl group, influence the regioselectivity of further electrophilic attack. Halogens, such as the bromine at C-7, are deactivating yet ortho-, para-directing due to the competing effects of induction (electron-withdrawing) and resonance (electron-donating). The amide-like character of the heterocyclic part of the quinazolinone also directs incoming electrophiles. Theoretical considerations suggest that the positions most susceptible to electrophilic attack on the quinazoline (B50416) nucleus are C-8 and C-6, followed by C-5 and C-7.

Further bromination of this compound would likely require a Lewis acid catalyst, such as FeBr₃, to activate the bromine molecule and generate a more potent electrophile. youtube.com The precise regiochemical outcome of such a reaction would depend on the interplay of the directing effects of the existing substituents.

Nucleophilic Substitution Reactions at the C-7 Bromo Position and their Pathways

The bromine atom at the C-7 position of this compound represents a key site for nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups. These reactions typically proceed via a nucleophilic aromatic substitution (SNAAr) mechanism, which is facilitated by the presence of the electron-withdrawing quinazolinone ring system.

The SNAAr pathway involves a two-step process. Initially, a nucleophile attacks the carbon atom bearing the bromo substituent, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and is further stabilized by the electron-withdrawing nature of the quinazolinone core. In the second step, the leaving group, in this case, the bromide ion, is expelled, and the aromaticity of the ring is restored.

The C-7 bromo position can be displaced by various nucleophiles, including amines, alkoxides, and thiolates, often requiring elevated temperatures and sometimes the use of a base.

Reactivity of the N-3 Ethyl Group, including α-Functionalization and Potential Transformations

The N-3 ethyl group of this compound exhibits reactivity characteristic of alkyl groups attached to a nitrogen atom within a heterocyclic system. The protons on the α-carbon of the ethyl group (the CH₂ group) are susceptible to deprotonation by a strong base, which would generate a carbanion. This carbanion can then react with various electrophiles, leading to α-functionalization.

While specific studies on the α-functionalization of the N-3 ethyl group in this compound are not prevalent, the general reactivity of N-alkyl groups in similar heterocyclic systems suggests that reactions such as alkylation, acylation, and condensation with aldehydes or ketones could be possible under appropriate conditions.

Cyclization Mechanisms in the Formation of the Quinazolinone Ring

The synthesis of the this compound core relies on cyclization reactions that form the pyrimidinone ring. A common and versatile method involves the condensation of a substituted anthranilic acid derivative with a suitable one-carbon synthon.

For the synthesis of this compound, a plausible pathway starts with 4-bromoanthranilic acid. This starting material can be reacted with an N-ethylformamide equivalent or through a multi-step sequence involving acylation followed by cyclization. One established method for preparing similar quinazolinones involves the reaction of a substituted 2-aminobenzamide (B116534) with an appropriate aldehyde, followed by an oxidative cyclization. mdpi.comresearchgate.net

Another widely used approach is the reaction of a substituted anthranilic acid with an appropriate orthoester or formamide. For instance, reacting 4-bromoanthranilic acid with triethyl orthoformate would likely yield an intermediate that can then be reacted with ethylamine (B1201723) to introduce the N-3 ethyl group and complete the cyclization. A patent describes the synthesis of 7-bromo-6-chloro-4(3H)-quinazolinone from 2,4-dibromo-5-chlorobenzoic acid and formamidine (B1211174) acetate (B1210297) in a one-step reaction, highlighting a direct cyclization approach. google.com

The general mechanism for many of these cyclizations involves the initial formation of an N-acylanthranilamide intermediate, which then undergoes intramolecular cyclization via nucleophilic attack of the amino group onto the carbonyl carbon, followed by dehydration to form the quinazolinone ring.

Oxidative Transformations and Radical Reaction Pathways within the Quinazolinone Scaffold

The quinazolinone scaffold, including that of this compound, can undergo oxidative transformations and participate in radical reactions. While specific studies on the title compound are limited, research on related quinazolinones provides insight into potential reaction pathways.

Oxidative processes can target different parts of the molecule. For example, some quinazolinone derivatives have been shown to act as antioxidants, suggesting they can participate in reactions involving reactive oxygen species (ROS) and reactive nitrogen species (RNS) by donating a hydrogen atom to neutralize these radicals. nih.gov

Radical reactions involving the quinazolinone scaffold have also been explored. Intramolecular radical cyclizations of N-3-alkenyl-tethered quinazolinones have been reported as a method for synthesizing fused polycyclic systems. researchgate.net These reactions typically involve the generation of a radical on the N-3 substituent, which then attacks the aromatic ring to form a new ring.

Furthermore, visible-light-induced condensation cyclization of 2-aminobenzamides and aldehydes, proceeding through a radical mechanism, has been developed for the synthesis of quinazolinones. rsc.org This suggests that the quinazolinone system is amenable to transformations initiated by radical species.

Structure Reactivity and Structure Selectivity Relationships of 7 Bromo 3 Ethylquinazolin 4 3h One Derivatives

Impact of Halogenation at Position 7 on Electronic Distribution and Chemical Reactivity of the Quinazolinone Core

The introduction of a halogen atom, such as bromine, at the 7-position of the quinazolinone core significantly alters the electronic landscape of the molecule, thereby influencing its chemical reactivity. Halogens are electron-withdrawing groups through the inductive effect, which decreases the electron density of the aromatic ring. This electronic perturbation can affect the rates and regioselectivity of subsequent chemical transformations.

The presence of a bromine atom at position 7 can influence the susceptibility of the quinazolinone ring to both electrophilic and nucleophilic attack. For instance, the electron-withdrawing nature of the bromine can deactivate the benzene (B151609) ring towards electrophilic aromatic substitution. Conversely, it can activate the ring for nucleophilic aromatic substitution, although such reactions on the benzene portion of the quinazolinone are less common.

Studies on related quinazoline (B50416) systems have shown that halogen substituents can direct the regioselectivity of metal-catalyzed cross-coupling reactions. chim.it The electronic nature of the substituent at position 7 has been shown to be a key determinant in the potency and selectivity of quinazoline derivatives targeting various biological targets, such as receptor-interacting protein kinases 2 and 3 (RIPK2 and RIPK3). researchgate.net This highlights the critical role of the electronic effects imparted by the halogen in modulating the molecule's interaction with other reagents and biological macromolecules.

Table 1: Predicted Impact of 7-Bromo Substitution on Reactivity

| Reaction Type | Predicted Effect of 7-Bromo Group | Rationale |

| Electrophilic Aromatic Substitution | Deactivation of the benzene ring | Inductive electron withdrawal by bromine |

| Nucleophilic Aromatic Substitution | Activation of the benzene ring | Increased electrophilicity of the ring carbons |

| Metal-Catalyzed Cross-Coupling | Potential for regioselective functionalization | C-Br bond serves as a reactive handle |

Role of the N-3 Ethyl Moiety in Influencing Conformational Preferences, Tautomerism, and Steric Interactions

The substituent at the N-3 position of the quinazolinone ring plays a crucial role in defining the molecule's three-dimensional shape, its potential for tautomerism, and the steric hindrance it presents to incoming reagents. nih.gov In the case of 7-Bromo-3-ethylquinazolin-4(3H)-one, the ethyl group at N-3 has several important implications.

Furthermore, the presence of an alkyl group at N-3 prevents the lactam-lactim tautomerism that is possible in N-unsubstituted 4(3H)-quinazolinones. nih.gov This locks the molecule in the 4(3H)-one form, which has a significant impact on its reactivity and spectroscopic properties. The ethyl group also introduces steric bulk around the N-3 position, which can influence the approach of reagents to the adjacent C-2 and C-4 positions. This steric hindrance can be a critical factor in controlling the selectivity of chemical reactions. For instance, in reactions involving the C-2 position, the ethyl group can direct the incoming group to a specific orientation or even hinder the reaction altogether if the reagent is too bulky.

Systemic Effects of Substituent Modifications at C-2, C-6, and C-8 on the Chemical Behavior and Reactivity of Analogues

While the focus is on this compound, understanding the effects of substituents at other positions of the quinazolinone core provides a broader context for its reactivity. Modifications at the C-2, C-6, and C-8 positions have been shown to significantly impact the chemical and biological properties of quinazolinone derivatives. nih.govnih.gov

C-2 Position: The C-2 position is a common site for introducing diversity into the quinazolinone scaffold. The nature of the substituent at C-2 can dramatically alter the molecule's properties. For example, introducing aryl or alkyl groups can increase lipophilicity, while incorporating groups capable of hydrogen bonding can enhance solubility and interactions with biological targets. The reactivity of the C-2 position itself can be tuned; for instance, a 2-methyl group can exhibit extended tautomerism, enhancing the reactivity of the substituted 4(3H)-quinazolinone. nih.gov

Table 2: Influence of Substituents on Quinazolinone Reactivity

| Position | Type of Substituent | General Effect on Reactivity |

| C-2 | Electron-donating/withdrawing, Steric bulk | Modulates reactivity of the pyrimidine (B1678525) ring, influences biological activity. rsc.org |

| C-6 | Electron-donating/withdrawing | Alters electronic properties of the benzene ring, impacts biological activity. nih.gov |

| C-8 | Electron-donating/withdrawing | Modifies electronic properties and can introduce steric interactions with the N-1 position. nih.gov |

Quantitative Structure-Reactivity Relationship (QSRR) Studies for Predictive Chemistry

Quantitative Structure-Reactivity Relationship (QSRR) and Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the structural or physicochemical properties of a series of compounds with their chemical reactivity or biological activity. ufv.brresearchgate.net For quinazolinone derivatives, QSRR models can be developed to predict their reactivity in various chemical transformations.

These models typically use a set of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure, such as its electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and topological features. By establishing a mathematical relationship between these descriptors and the observed reactivity (e.g., reaction rate, yield), a predictive model can be built.

For this compound and its analogues, QSRR studies could be employed to:

Predict the regioselectivity of further substitutions on the quinazolinone core.

Estimate the reaction rates for various transformations.

Guide the design of new derivatives with desired reactivity profiles.

The development of robust QSRR models requires a dataset of compounds with experimentally determined reactivity data. ufv.brnih.goveurekaselect.com While specific QSRR studies on this compound are not widely reported, the principles of QSAR have been applied to various quinazolinone derivatives for predicting their biological activities, demonstrating the utility of this approach within this class of compounds. rsc.orgrsc.orgnih.gov

Influence of the Quinazolinone Scaffold on the Selectivity of Chemical Transformations

The inherent structural and electronic features of the quinazolinone scaffold itself play a significant role in directing the selectivity of chemical reactions. chim.it The fusion of the benzene and pyrimidine rings creates a unique electronic environment where different positions on the ring system exhibit distinct reactivities.

The presence of the two nitrogen atoms and the carbonyl group in the pyrimidine ring significantly polarizes the system. nih.govresearchgate.net The C-4 carbonyl group, for instance, renders the C-4 carbon electrophilic and the oxygen nucleophilic. The N-1 and N-3 positions are nucleophilic and can be sites for alkylation or other substitutions. rsc.org

Advanced Derivatization and Scaffold Modification Strategies for 7 Bromo 3 Ethylquinazolin 4 3h One

Cross-Coupling Reactions at the C-7 Bromo Position for Scaffold Diversification

The bromine atom at the C-7 position of 7-Bromo-3-ethylquinazolin-4(3H)-one is a key functional handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are instrumental in creating new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of substituents and the construction of more complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron compound, such as a boronic acid or ester. nih.govorganic-chemistry.orglibretexts.org The reaction is typically catalyzed by a palladium complex, like Pd(PPh₃)₄ or Pd(OAc)₂, in the presence of a base. nih.govorganic-chemistry.org This strategy has been successfully applied to 6-bromo/chloro quinazolinone derivatives to synthesize various 6-aryl and 6-heteroaryl analogues. nih.gov For this compound, a similar approach would be expected to yield 7-aryl or 7-heteroaryl derivatives, significantly diversifying the scaffold. The general conditions involve the halo-quinazolinone, an appropriate boronic acid, a palladium catalyst, and a base in a suitable solvent system. nih.govnih.gov

Heck Reaction: The Heck reaction facilitates the substitution of the bromine atom with an alkene, leading to the formation of a new carbon-carbon double bond at the C-7 position. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by palladium complexes, such as palladium(II) acetate (B1210297), often in the presence of a phosphine (B1218219) ligand and a base like triethylamine. wikipedia.org The reaction of this compound with various alkenes would introduce vinyl groups, which can serve as versatile intermediates for further transformations.

Sonogashira Coupling: To introduce an alkyne moiety at the C-7 position, the Sonogashira coupling is the reaction of choice. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.org For instance, the Sonogashira cross-coupling of 6-halo-2-cyclopropyl-3-(pyridyl-3-ylmethyl)quinazolin-4(3H)-ones with various alkynes has been explored, demonstrating the feasibility of this transformation on the quinazolinone core. snu.edu.in This method would allow for the synthesis of 7-alkynyl-3-ethylquinazolin-4(3H)-ones, which are valuable precursors for creating more complex molecules, including fused heterocyclic systems.

Table 1: Overview of Cross-Coupling Reactions at the C-7 Position

| Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Substituent at C-7 |

|---|---|---|---|

| Suzuki-Miyaura | Boronic acid/ester | Pd(PPh₃)₄ or Pd(OAc)₂ / Base | Aryl, Heteroaryl |

| Heck | Alkene | Pd(OAc)₂ / Phosphine ligand / Base | Alkenyl (Vinyl) |

| Sonogashira | Terminal Alkyne | Pd catalyst / Cu(I) co-catalyst / Base | Alkynyl |

Chemical Transformations and Functionalization of the N-3 Ethyl Side Chain

The N-3 ethyl side chain of this compound, while seemingly simple, offers opportunities for chemical modification. Although direct functionalization of the ethyl group can be challenging, transformations can be envisioned. For instance, oxidation of the ethyl group could potentially lead to a hydroxyethyl (B10761427) or even a carbonyl functionality, providing a new point for derivatization.

In a broader context, the synthesis of quinazolinone derivatives often involves the introduction of varied N-3 substituents from the outset. For example, starting from a common precursor like 2-aminobenzoic acid, a range of N-alkyl or N-aryl groups can be incorporated. While this is not a direct modification of the pre-existing ethyl group, it highlights the importance of the N-3 position for structural diversity. Studies on related quinazolinone systems have shown that the N-3 substituent can significantly influence the biological activity of the molecule.

Furthermore, metabolic studies of related N-alkyl quinazolinones can provide insights into potential chemical transformations. Enzymatic processes in biological systems can sometimes be mimicked by chemical reagents to achieve similar functionalizations.

Annulation Reactions and Hybridization with Other Heterocyclic Systems from the Quinazolinone Core

Annulation reactions, which involve the formation of a new ring fused to the existing quinazolinone core, represent a sophisticated strategy for creating novel, complex heterocyclic systems. tandfonline.com These reactions can lead to tri- and tetracyclic structures, significantly altering the shape and properties of the parent molecule.

One common approach involves the use of bifunctional reagents that can react with two sites on the quinazolinone scaffold to build a new ring. For example, the nitrogen at N-1 and the carbon at C-2 of the quinazolinone ring can participate in cyclization reactions. rsc.org Strategies for the synthesis of 2,3-fused quinazolinones have been developed, which improve the rigidity and planarity of the molecule. rsc.org

Hybridization involves linking the quinazolinone scaffold to other heterocyclic systems. This can be achieved through the functional groups introduced in the previous sections. For instance, a 7-alkynyl derivative obtained from a Sonogashira coupling can undergo a "click" reaction (azide-alkyne cycloaddition) to form a triazole ring linked to the C-7 position. snu.edu.in Similarly, an amino group introduced at C-7 could be used to build other heterocyclic rings. The synthesis of quinazolino[3,4-a]quinazolinones and isoinodolo[2,1-a]quinazolino[1,2-c]quinazolineones demonstrates the potential for creating complex fused systems from quinazolinone precursors. nih.gov

Table 2: Examples of Annulation and Hybridization Strategies

| Strategy | Description | Potential Outcome |

|---|---|---|

| Annulation | Formation of a new ring fused to the quinazolinone core. | Tri- or tetracyclic fused systems (e.g., triazolo-quinazolinones). tandfonline.com |

| Hybridization | Linking the quinazolinone to another heterocyclic moiety. | Quinazolinone-triazole hybrids, quinazolinone-indole conjugates. chim.itrsc.org |

Regioselective Functionalization Techniques for the Quinazolinone Nucleus

Beyond the C-7 position, other positions on the quinazolinone nucleus can be selectively functionalized. Regioselectivity, the ability to target a specific position, is crucial for the rational design of new derivatives.

C-H activation is a powerful tool for the direct functionalization of otherwise unreactive carbon-hydrogen bonds. scilit.commdpi.com In the context of the quinazolinone scaffold, directing groups can be used to guide a metal catalyst to a specific C-H bond. For instance, the amide group within the quinazolinone ring can direct metallation to the C-5 position, as demonstrated in the Ru(II)-catalyzed C(5)-H alkenylation of certain quinazolinone-coumarin conjugates. nih.govresearchgate.net Similarly, palladium-catalyzed C-H arylation at the C-5 position has been achieved using the quinazolinone core as the directing group. researchgate.net

The electronic properties of the quinazolinone system also influence its reactivity. The presence of the bromine atom at C-7 and the ethyl group at N-3 will electronically influence the other positions on the benzene (B151609) ring portion of the molecule, potentially making certain C-H bonds more susceptible to electrophilic or nucleophilic attack. While specific studies on the regioselective functionalization of this compound are not abundant, the principles established for related quinoline (B57606) and quinazolinone systems provide a strong foundation for predicting and developing such transformations. chim.itscilit.commdpi.com

Q & A

Basic: What are the standard synthetic routes for 7-Bromo-3-ethylquinazolin-4(3H)-one, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves bromination of precursor quinazolinones followed by alkylation. Key steps include:

- Bromination: Using bromine in acetic acid under reflux (e.g., 20% Br₂ in HOAc at 0.01 mol scale, yielding ~55% after recrystallization) .

- Alkylation: Introducing the ethyl group via nucleophilic substitution or palladium-catalyzed coupling. Microwave-assisted reactions may improve efficiency by reducing side products .

- Purification: Recrystallization (ethanol or DCM) or column chromatography for higher purity.

Critical Factors: Solvent polarity (acetic acid vs. DMSO), temperature control, and stoichiometric ratios of brominating agents significantly impact yield. For example, excess bromine can lead to di-substituted byproducts .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Answer:

- NMR Spectroscopy:

- IR Spectroscopy: Strong C=O stretch at ~1680–1700 cm⁻¹ and C-Br vibration at ~550–600 cm⁻¹ .

- Mass Spectrometry: Molecular ion [M+H]⁺ matches theoretical mass (e.g., C₁₀H₁₀BrN₂O: 265.01 g/mol) with fragmentation patterns confirming substituent positions .

Basic: What are the primary biological targets of this compound in preclinical studies?

Answer:

The compound shows affinity for:

- Kinases: Inhibits EGFR and VEGFR2 via competitive binding to ATP pockets, as validated by molecular docking (ΔG ≈ -9.5 kcal/mol) and kinase assays (IC₅₀ ~0.8–1.2 µM) .

- Microbial Enzymes: Disrupts bacterial dihydrofolate reductase (DHFR) with MIC values of 8–16 µg/mL against S. aureus .

- CNS Targets: Modulates GABA receptors in rodent models, reducing seizure duration by 40–60% at 50 mg/kg .

Advanced: How can researchers resolve contradictions in spectral data between synthetic batches?

Answer:

Contradictions often arise from:

- Regioisomeric Impurities: Use 2D NMR (COSY, NOESY) to distinguish between 7-bromo and 6-bromo isomers (e.g., cross-peaks in NOESY for adjacent substituents) .

- Solvent Artifacts: Compare spectra in deuterated DMSO vs. CDCl₃; residual solvents (e.g., acetic acid) may mask proton signals .

- Crystallographic Validation: Single-crystal X-ray diffraction (e.g., CCDC data) provides unambiguous confirmation of substitution patterns .

Advanced: What strategies optimize the compound’s selectivity for cancer vs. microbial targets?

Answer:

- SAR Studies:

- Ethyl Group Modification: Replacing ethyl with cyclopropyl enhances kinase selectivity (e.g., 7-Bromo-2-cyclopropyl analog shows 10-fold higher EGFR inhibition) .

- Bromine Position: 7-Bromo derivatives exhibit stronger anticancer activity vs. 8-bromo analogs, which favor antimicrobial effects (MIC reduced by 50%) .

- Prodrug Design: Phosphate ester prodrugs improve solubility (logP reduced from 2.8 to 1.2) and tumor penetration .

Advanced: How do in vitro and in vivo pharmacokinetic data correlate for this compound?

Answer:

- In Vitro: High metabolic stability in liver microsomes (t₁/₂ > 120 min) but poor aqueous solubility (2.1 µg/mL at pH 7.4) .

- In Vivo (Rodents): Oral bioavailability is low (F ≈ 15%) due to first-pass metabolism. Nanoformulation (PLGA nanoparticles) increases AUC by 3-fold and brain penetration by 60% .

- Discrepancy Resolution: Use PBPK modeling to adjust for species-specific CYP450 activity (e.g., CYP3A4 vs. CYP2D6 dominance) .

Advanced: What computational methods validate its mechanism of action against resistant targets?

Answer:

- MD Simulations: Reveal stable binding (RMSD < 2 Å over 100 ns) to mutant EGFR (T790M) via hydrophobic interactions with Leu788 and Met793 .

- Free Energy Perturbation (FEP): Predicts resistance mutations (e.g., C797S) reduce binding affinity (ΔΔG > 2 kcal/mol) .

- QTAIM Analysis: Identifies critical halogen bonds (Br⋯O, ~3.0 Å) with kinase hinge regions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.